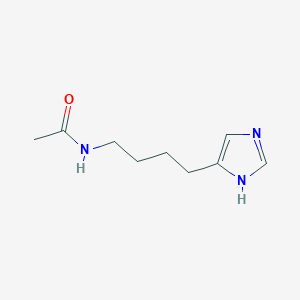

Acetamide,N-(4-imidazol-4-ylbutyl)-

Description

Overview of Imidazole-Containing Acetamides in Contemporary Chemical and Biological Research

Imidazole-containing acetamides are a significant class of compounds in medicinal chemistry. The imidazole (B134444) ring is a five-membered aromatic heterocycle with two nitrogen atoms and is a common feature in many biologically active molecules. This scaffold's unique electronic properties and ability to engage in various chemical interactions make it a privileged structure in drug design.

In contemporary research, these compounds are investigated for a broad spectrum of potential therapeutic applications. For instance, derivatives of imidazole acetamide (B32628) have been explored as inhibitors of cyclin-dependent kinases (CDKs), enzymes that are crucial in regulating the cell cycle. nih.gov The dysregulation of CDKs is a hallmark of many cancers, making CDK inhibitors a key area of anticancer drug development. nih.gov

Furthermore, the acetamide group can enhance the solubility and bioavailability of a molecule, and its presence can influence the compound's binding affinity to biological targets. Research into imidazole acetamides also extends to their potential as antimicrobial agents, with studies exploring their efficacy against various bacterial and fungal strains. nih.govscialert.net

Academic Significance of the Imidazole Moiety in Structure-Activity Relationships

The imidazole moiety is of profound academic significance in the study of structure-activity relationships (SAR). Its ability to act as both a hydrogen bond donor and acceptor, its aromatic nature, and its capacity to coordinate with metal ions are key to its biological functions. The imidazole ring is a fundamental component of the amino acid histidine, which plays a vital role in the catalytic activity of many enzymes.

In drug design, the imidazole ring is often used as a bioisostere for other functional groups, such as amides. This substitution can lead to improved metabolic stability, as amides can be susceptible to hydrolysis by amidases. The imidazole ring's electronic and steric properties can be finely tuned through substitution, allowing chemists to optimize the pharmacological profile of a lead compound. For example, the position of substituents on the imidazole ring can dramatically alter a compound's selectivity and potency for a specific biological target.

Historical Development and Key Milestones in Research on this Chemical Class

The history of imidazole-containing compounds is rich with significant milestones that have shaped modern medicine. A landmark achievement was the development of cimetidine (Tagamet®), a histamine (B1213489) H₂ receptor antagonist, by researchers at Smith Kline & French in the 1970s. acs.org This was one of the first drugs to be designed rationally, based on an understanding of the physiological target. acs.org The research team systematically modified the structure of histamine, which contains an imidazole ring, to create an antagonist that could block stomach acid secretion. acs.org Cimetidine, approved in the UK in 1976 and the US in 1979, revolutionized the treatment of peptic ulcers. nih.govwikipedia.org

Another critical area of research has been in the field of nitroimidazoles , which are a class of antibiotics and antiprotozoal agents. The discovery of azomycin (B20884) (2-nitroimidazole) in the 1950s spurred the synthesis of numerous derivatives. mdpi.com This led to the development of metronidazole (B1676534) in 1960, which became a cornerstone in the treatment of anaerobic bacterial and protozoal infections. mdpi.com Subsequent generations of nitroimidazoles, such as tinidazole (B1682380) and ornidazole, were developed with improved pharmacokinetic properties. banglajol.info

The discovery of the histamine H₃ receptor in 1983 opened up new avenues for the development of imidazole-based drugs for neurological disorders. wikipedia.orgnih.gov Early research focused on imidazole-containing ligands, leading to the development of potent and selective H₃ receptor antagonists. wikipedia.orgnih.gov This research has led to potential treatments for conditions like narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). wikipedia.org

Detailed Research Findings

While specific research on N-(4-imidazol-4-ylbutyl)acetamide is limited, studies on structurally similar imidazole-4-N-acetamide derivatives provide valuable insights into the potential biological activity of this class of compounds. Research has shown that certain imidazole-4-N-acetamide derivatives exhibit inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. nih.gov

One study investigated a series of imidazole-4-N-acetamide derivatives for their ability to inhibit various CDK/cyclin complexes. The results, summarized in the table below, demonstrate that these compounds can inhibit CDKs at submicromolar concentrations. nih.gov

Furthermore, the cytotoxicity of these derivatives was evaluated against a panel of human tumor cell lines. The data indicates that some of these compounds exhibit micromolar cytotoxicity, suggesting their potential as anticancer agents. nih.gov

It is important to note that this data is for structurally related compounds and not for N-(4-imidazol-4-ylbutyl)acetamide itself. However, these findings provide a strong rationale for further investigation into the biological properties of this specific molecule.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15N3O |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

N-[4-(1H-imidazol-5-yl)butyl]acetamide |

InChI |

InChI=1S/C9H15N3O/c1-8(13)11-5-3-2-4-9-6-10-7-12-9/h6-7H,2-5H2,1H3,(H,10,12)(H,11,13) |

InChI Key |

OWXIACMJAWUXES-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCCCC1=CN=CN1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for N 4 Imidazol 4 Ylbutyl Acetamide and Analogues

Retrosynthetic Disconnection and Strategic Precursor Selection

Retrosynthetic analysis of N-(4-imidazol-4-ylbutyl)acetamide reveals several logical disconnections. The most apparent is at the amide bond, suggesting a final step involving the coupling of 4-(1H-imidazol-4-yl)butan-1-amine with an acetylating agent. Further disconnection of the 4-(1H-imidazol-4-yl)butan-1-amine intermediate points to the formation of the imidazole (B134444) ring or the elaboration of the butyl chain as key synthetic challenges.

Strategic precursor selection is paramount for an efficient synthesis. For the imidazole core, common starting materials include derivatives of histidine or synthetic equivalents that allow for the construction of the imidazole ring. The butyl linker can be introduced through various alkylation or coupling strategies, often starting from commercially available C4 building blocks.

Multi-Step Synthesis Pathways for the Core Scaffold

The construction of the N-(4-imidazol-4-ylbutyl)acetamide scaffold can be approached through several multi-step pathways, each with its own merits and challenges.

Imidazole Ring Formation and Functionalization

The synthesis of the imidazole ring is a cornerstone of this process. Numerous methods exist for imidazole synthesis. youtube.comorganic-chemistry.org One common approach involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia, known as the Radziszewski synthesis. Alternatively, the Van Leusen imidazole synthesis offers a route from tosylmethyl isocyanide (TosMIC) and an aldimine. organic-chemistry.org

For creating substituted imidazoles, a one-pot, four-component synthesis has been described, reacting a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org Another efficient, solventless, microwave-assisted method for synthesizing 4,5-disubstituted imidazoles utilizes 1,2-diketones and urotropine in the presence of ammonium acetate. organic-chemistry.org

Functionalization of a pre-formed imidazole ring is another viable strategy. This can involve direct alkylation of the imidazole nitrogen or electrophilic substitution on the carbon atoms of the ring, depending on the desired substitution pattern. smolecule.com

Elaboration of the Butyl Linker

The four-carbon butyl linker is typically introduced via alkylation or other carbon-carbon bond-forming reactions. One strategy involves the direct alkylation of an imidazole derivative with a suitable four-carbon electrophile containing a masked or protected amine functionality. smolecule.com For instance, reacting imidazole with a 1,4-dihalobutane followed by amination can furnish the desired butylamine (B146782) side chain.

Alternatively, a precursor containing the butylamine moiety can be used to construct the imidazole ring. For example, a diamine with the appropriate carbon backbone can be a starting point for certain imidazole synthesis methodologies.

Acetamide (B32628) Moiety Introduction via Coupling Reactions

The final step in the synthesis of N-(4-imidazol-4-ylbutyl)acetamide is typically the formation of the acetamide bond. This is most commonly achieved through the acylation of 4-(1H-imidazol-4-yl)butan-1-amine. Standard acetylating agents such as acetic anhydride (B1165640) or acetyl chloride can be employed, often in the presence of a base to neutralize the acid byproduct.

More sophisticated coupling reagents can also be utilized to facilitate this transformation, particularly for more complex analogues. For instance, peptide coupling reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) have been used for the acylation of similar amino-imidazole derivatives. nih.gov

A plausible synthetic route involves the condensation of 4-imidazol-4-ylbutylamine with ethyl cyanoacetate (B8463686) to form a cyanoacetamide intermediate, which can then be further manipulated. vulcanchem.com

Stereoselective Synthesis Considerations

While N-(4-imidazol-4-ylbutyl)acetamide itself is achiral, the synthesis of its analogues may require stereocontrol. If a chiral center is introduced, for example, on the butyl linker or as a substituent on the imidazole ring, stereoselective synthetic methods become crucial. This could involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysts to control the formation of the desired stereoisomer. For some biologically active imidazole derivatives, it has been noted that only a specific isomer (e.g., the S-isomer) is active, highlighting the importance of stereoselectivity in certain contexts. nih.gov

Advanced Synthetic Approaches

Modern synthetic chemistry offers several advanced approaches that can be applied to the synthesis of N-(4-imidazol-4-ylbutyl)acetamide and its analogues. One such approach is the "green" synthesis of imidazole-acetamide derivatives via the El-Saghier reaction. vulcanchem.comnih.gov This one-pot, solvent-free procedure involves the reaction of an amine, ethyl cyanoacetate, and ethyl glycinate (B8599266) hydrochloride to efficiently produce the desired products in high yields. nih.gov

Another advanced method involves a one-pot synthesis where starting materials like ethylcyanoacetate and ethyl glycinate hydrochloride are reacted under specific conditions to yield various imidazole derivatives. smolecule.com These methods offer advantages in terms of efficiency, reduced waste, and potentially milder reaction conditions compared to more traditional multi-step syntheses.

Below is a table summarizing various synthetic reactions for imidazole derivatives, which could be adapted for the synthesis of the target compound.

| Reaction Name/Type | Starting Materials | Key Features |

| El-Saghier Reaction | Amine, Ethyl Cyanoacetate, Ethyl Glycinate Hydrochloride | One-pot, solvent-free, high yields. nih.gov |

| Direct Alkylation | Imidazole, Alkylating Agent | Introduces side chains to the imidazole ring. smolecule.com |

| One-Pot Synthesis | Ethylcyanoacetate, Ethyl Glycinate Hydrochloride | Sequential reaction to form imidazole derivatives. smolecule.com |

| Microwave-Assisted Synthesis | 1,2-Diketones, Urotropine, Ammonium Acetate | Fast, efficient, solventless method for 4,5-disubstituted imidazoles. organic-chemistry.org |

| Acylation with Coupling Agents | Amino-imidazole derivative, Carboxylic Acid, Coupling Agent (e.g., TBTU) | Efficient amide bond formation. nih.gov |

One-Pot Reaction Sequences

One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and reduced waste by combining multiple reaction steps in a single vessel without isolating intermediates. For the synthesis of imidazole-acetamide derivatives, multi-component reactions (MCRs) are particularly valuable.

A notable green synthetic approach is the El-Saghier reaction, a solvent-free, one-pot procedure for generating N-substituted 2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl) acetamides. vulcanchem.comnih.gov This reaction typically involves the sequential condensation of a primary amine with ethyl cyanoacetate, followed by cyclization with an amino acid ester like ethyl glycinate hydrochloride. nih.gov While the direct synthesis of N-(4-imidazol-4-ylbutyl)acetamide via this specific named reaction is not explicitly detailed, the principles can be adapted. A plausible one-pot route for N-(4-imidazol-4-ylbutyl)acetamide itself would likely start from 4-(1H-imidazol-4-yl)butan-1-amine.

The general mechanism for such a sequence involves the initial formation of a cyanoacetamide intermediate from the amine and ethyl cyanoacetate. nih.gov This is followed by a nucleophilic attack of the amino group from the second component (e.g., an amino acid ester) onto the cyano group, leading to cyclization and the formation of the imidazole-related core. nih.gov Various MCRs for substituted imidazoles have been developed, often involving the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, an amine, and an ammonium source (like ammonium acetate). semanticscholar.orgasianpubs.orgorganic-chemistry.org These reactions can be performed under solvent-free conditions or in green solvents like ethanol, often accelerated by microwave irradiation to reduce reaction times and improve yields. semanticscholar.orgasianpubs.org

| Reaction Type | Key Reactants | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| El-Saghier Reaction Analogue | Amine, Ethyl Cyanoacetate, Ethyl Glycinate HCl | Neat (solvent-free), 70°C, 2h | High yields (90–98%), green chemistry, short reaction time | nih.gov |

| Four-Component Imidazole Synthesis | α-Dicarbonyl, Aldehyde, Primary Amine, Ammonium Acetate | Solvent-free, 130°C, 2h | High yields (80-96%), atom economy, access to polysubstituted imidazoles | organic-chemistry.org |

| Microwave-Assisted MCR | Aldehyde, Benzil, Ammonium Acetate, Primary Amine | Ethanol, p-TsOH catalyst, Microwave irradiation | Reduced reaction time, good yields (46-80%), operational simplicity | semanticscholar.org |

Catalytic Methods in Imidazole-Acetamide Synthesis (e.g., Silver-catalyzed cyclization)

Catalysis is central to modern organic synthesis, enabling efficient and selective transformations. The synthesis of the imidazole core can be achieved through various catalytic methods.

Metal-Catalyzed Synthesis: A range of metal catalysts have proven effective for synthesizing substituted imidazoles. These include:

Copper Catalysts: Copper(I) iodide (CuI) and copper(II) triflate [Cu(OTf)2] are used in multi-component reactions to build the imidazole ring, often under aerobic conditions or with the aid of microwave irradiation. beilstein-journals.orgorganic-chemistry.org

Ruthenium Catalysts: Diruthenium(II) catalysts can facilitate imidazole synthesis through a "borrowing hydrogen" mechanism under aerobic conditions. rsc.org

Nanoparticle Catalysts: Heterogeneous catalysts like chromium(III) oxide (Cr₂O₃) or titania (TiO₂) nanoparticles have been employed for the synthesis of polysubstituted imidazoles, offering advantages like high efficiency and catalyst reusability. researchgate.net

Silver-Catalyzed Cyclization: While specific examples of silver-catalyzed cyclization for the direct synthesis of N-(4-imidazol-4-ylbutyl)acetamide are not prominent in the literature, silver catalysis is a known strategy for constructing heterocyclic systems. rsc.orgnih.gov For instance, silver catalysts have been used in cascade cyclization reactions to form other nitrogen-containing heterocycles. rsc.org The mechanism often involves the activation of a functional group, such as an alkyne, by the silver(I) ion, rendering it susceptible to intramolecular nucleophilic attack to close the ring. Given the structure of potential precursors, a hypothetical silver-catalyzed pathway could involve the cyclization of an appropriately functionalized acyclic precursor containing the necessary nitrogen and carbon atoms to form the imidazole ring.

| Catalyst Type | Example Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Copper | CuI, Cu(OTf)₂ | Multi-component domino reaction | Effective for C-N bond formation, can be used in ionic liquids. | beilstein-journals.org |

| Ruthenium | Diruthenium(II) complex | Borrowing hydrogen protocol | Aerobic conditions, regioselective substitution. | rsc.org |

| Silver | Ag(I) salts | Cascade cyclization (hypothetical for this compound) | Activates functional groups for intramolecular cyclization. | rsc.org |

| Nanoparticles | Cr₂O₃, nano-TiCl₄·SiO₂ | Microwave-assisted condensation | Heterogeneous, reusable, high efficiency, green conditions. | researchgate.netresearchgate.net |

Derivatization Strategies for Structural Diversity

Creating analogues of N-(4-imidazol-4-ylbutyl)acetamide is crucial for exploring structure-activity relationships in medicinal chemistry. mdpi.comnih.gov This involves systematic modifications to the three main components of the molecule: the imidazole nucleus, the butyl linker, and the acetamide group.

Chemical Modifications of the Imidazole Nucleus

The imidazole ring is a versatile scaffold that can be modified at several positions. mdpi.commdpi.com

C-Substitution: The carbon atoms (C2, C4, C5) of the imidazole ring are also targets for modification. Introducing substituents at the C2 position, for example, has been shown to influence the binding affinity of imidazole-based compounds to biological targets. nih.gov Functionalization at these positions can be achieved during the initial synthesis of the ring by selecting appropriately substituted starting materials (e.g., substituted dicarbonyls or aldehydes) or through post-synthesis modifications like halogenation followed by cross-coupling reactions.

Systematic Alterations to the Butyl Chain Length and Substitution Patterns

The four-carbon butyl linker plays a key role in positioning the imidazole and acetamide groups. Altering its length, rigidity, and substitution can profoundly affect the molecule's conformational flexibility and interaction with target sites.

Chain Length Variation: Synthesizing a homologous series with varying alkyl chain lengths (e.g., from ethyl to hexyl) allows for the systematic exploration of the optimal distance between the terminal functional groups. The synthesis of these analogues would involve starting with the corresponding aminoalkanes (e.g., 2-(1H-imidazol-4-yl)ethanamine or 6-(1H-imidazol-4-yl)hexan-1-amine) and subjecting them to acylation with an acetylating agent. Studies on other N-alkylimidazole derivatives have shown that alkyl chain length is a critical determinant of biological activity. nih.govresearchgate.net

Substitution on the Chain: Introducing substituents (e.g., methyl, hydroxyl) along the butyl chain can introduce chirality and conformational constraints. This can be achieved by using chiral starting materials or through stereoselective reactions.

Variances in Acetamide Substituents and Their Synthetic Routes

The acetamide group offers numerous possibilities for derivatization to modulate properties like lipophilicity and hydrogen bonding potential.

Computational Chemistry and Theoretical Investigations in Compound Research

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is instrumental in rational drug design, helping to screen potential drug candidates and understand their mechanism of action.

Prediction of Binding Modes and Affinities

For compounds structurally related to Acetamide (B32628), N-(4-imidazol-4-ylbutyl)-, such as other imidazole-4-N-acetamide derivatives, computational studies have been effectively used to predict their binding to therapeutic targets like Cyclin-Dependent Kinases (CDKs). mdpi.comnih.gov A sophisticated workflow can be employed to predict the relative free energy of binding (∆∆G) and selectivity (∆S) for these compounds. mdpi.com This process often involves several steps, as detailed in the table below.

Table 1: Computational Workflow for Predicting Binding Affinity

| Step | Description | Purpose |

|---|---|---|

| Molecular Docking | Places the ligand into the active site of the protein target (e.g., CDK1, -2, -5, -9). | To generate initial binding poses. |

| Structural Filtration | Selects conformations that form key interactions, such as hydrogen bonds with the kinase hinge region. | To filter for the most plausible binding modes. |

| QM-Based Clustering | Uses semi-empirical quantum mechanics (like GFN2-xTB) to optimize the geometry of the ligand-target complexes and estimate binding energy. | To refine the selected poses and improve accuracy. |

| NEQ Thermodynamics | A non-equilibrium (NEQ) thermodynamics protocol is used to calculate the final relative free energy (∆∆G) and selectivity (∆S). | To provide a quantitative prediction of binding affinity and selectivity that can be correlated with experimental results. mdpi.comnih.gov |

This multi-step approach has demonstrated a high degree of correlation between the calculated binding energies and experimentally determined inhibitory potencies from in vitro kinase assays for imidazole-4-N-acetamide derivatives. nih.gov Such studies found that certain derivatives exhibit submicromolar inhibitory concentrations (IC₅₀) against kinases like CDK2, highlighting the predictive power of these computational models. mdpi.com

Analysis of Specific Active Site Interactions (e.g., Hydrogen Bonds, Pi-Stacking)

The stability of a ligand within a protein's binding site is governed by a network of non-covalent interactions. nih.govmhmedical.com Analyzing these specific interactions is a critical part of molecular docking studies. For a molecule like Acetamide, N-(4-imidazol-4-ylbutyl)-, key interactions would involve its distinct functional groups.

Hydrogen Bonds: These are strong, directional interactions that are crucial for molecular recognition. nih.gov The imidazole (B134444) ring and the acetamide group both contain hydrogen bond donors (N-H groups) and acceptors (the carbonyl oxygen and nitrogen atoms), making them capable of forming stable hydrogen bonds with amino acid residues in a protein's active site. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations provide a deeper understanding of a molecule's intrinsic electronic properties. Density Functional Theory (DFT) is a widely used method to investigate molecular structure, reactivity, and other characteristics. irjweb.com

Electronic Structure Properties (e.g., HOMO-LUMO Energy Gaps)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. aimspress.com

HOMO: Represents the ability of a molecule to donate an electron.

LUMO: Represents the ability of a molecule to accept an electron.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron. Conversely, a small energy gap suggests higher reactivity. irjweb.com For one imidazole derivative, a HOMO-LUMO gap of 4.4871 eV was calculated, indicating significant stability. irjweb.com The analysis of these orbitals helps predict how the molecule will interact with other species, which is fundamental in drug design. researchgate.net

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are dominant forces in biological systems, governing everything from protein folding to ligand binding. mhmedical.comacs.org NCI analysis is a computational technique used to visualize these weak interactions in three-dimensional space. nih.gov This method is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). It allows researchers to identify and characterize different types of interactions:

Van der Waals interactions are typically visualized as broad, diffuse surfaces.

Hydrogen bonds appear as distinct, localized surfaces between the donor and acceptor atoms.

Steric clashes are also identifiable, indicating repulsive forces between atoms that are too close.

This analysis provides a qualitative map of the interactions that stabilize a molecule's conformation or its complex with a biological target, complementing the energy calculations from docking and quantum mechanics. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot of a ligand in its binding site, molecular dynamics (MD) simulations introduce motion, allowing researchers to observe the dynamic behavior of the system over time. MD simulations are crucial for assessing the stability of a predicted protein-ligand complex. nih.govrsc.org

An MD simulation tracks the movements of atoms in the complex over a set period, typically nanoseconds to microseconds, providing insights into its flexibility and the durability of key interactions. Several metrics are used to analyze the stability of the simulation:

Root Mean Square Deviation (RMSD): This is a measure of the average change in the displacement of a selection of atoms over time relative to a reference structure. A stable RMSD value over the course of the simulation suggests that the protein-ligand complex has reached equilibrium and the ligand is in a stable binding pose. nih.gov Acceptable RMSD values often fluctuate around 1-3 Å for stable complexes. birzeit.edu

Hydrogen Bond Analysis: MD simulations allow for the monitoring of hydrogen bonds formed between the ligand and protein. The persistence of key hydrogen bonds throughout the simulation is a strong indicator of a stable interaction.

For kinase inhibitors, MD simulations can confirm that a compound remains stably bound in the active site, validating the results from molecular docking and providing a more complete picture of the binding event. nih.govresearchgate.net

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Acetamide, N-(4-imidazol-4-ylbutyl)- |

| Phenylalanine |

| Tyrosine |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug discovery to predict the biological activity of chemical compounds based on their molecular structures. jocpr.comresearchgate.net The fundamental principle of QSAR is that the biological activity of a compound is directly related to its structural properties. researchgate.net By establishing a mathematical relationship between the chemical structure and the biological effect, QSAR models can forecast the activity of new or untested compounds, guide lead optimization, and prioritize synthesis and testing, thereby saving significant time and resources. jocpr.comresearchgate.net

The development of a QSAR model involves several key steps. slideshare.net It begins with the collection of a dataset of compounds with known biological activities, such as the half-maximal inhibitory concentration (IC50). For a compound like Acetamide, N-(4-imidazol-4-ylbutyl)-, this would involve gathering data on its and its analogs' inhibitory potency against a specific biological target. nih.gov

Subsequently, molecular descriptors are calculated for each compound. These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. They can be categorized into several types:

Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity and branching.

Geometric descriptors: Derived from the 3D structure of the molecule, including size, shape, and surface area.

Electronic descriptors: Related to the electron distribution, such as electronegativity, polarizability, and partial charges.

Hybrid descriptors: Combinations of the above, like E-state values which consider both topological and electronic attributes. slideshare.netnih.gov

Once the descriptors are calculated, a statistical method is used to build a mathematical model that correlates these descriptors with the observed biological activity. jocpr.com Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. researchgate.net The final step is rigorous model validation using techniques like cross-validation and external validation with an independent test set to ensure the model is robust, stable, and has high predictive accuracy. jocpr.comnih.gov

For a series of imidazole derivatives, a QSAR study might reveal that descriptors related to surface tension, refractive index, and the partition coefficient (LogP) significantly correlate with their activity. researchgate.net In the context of developing inhibitors from Acetamide, N-(4-imidazol-4-ylbutyl)-, a QSAR model could identify key structural features that enhance potency, guiding the synthesis of more effective derivatives.

| Descriptor Type | Examples | Potential Relevance for Acetamide, N-(4-imidazol-4-ylbutyl)- |

| Topological | Balaban index (J), Kier & Hall connectivity indices | Describes the size and degree of branching of the butyl-imidazole side chain. |

| Electronic | Dipole moment, Partial charges on imidazole nitrogen atoms | Influences hydrogen bonding capacity and interactions with the target protein's active site. |

| Physicochemical | LogP (lipophilicity), Polar Surface Area (PSA) | Affects cell permeability and bioavailability. |

| Quantum Chemical | HOMO/LUMO energies | Relates to the molecule's chemical reactivity and stability. |

This table presents hypothetical descriptors that would be considered in a QSAR study for Acetamide, N-(4-imidazol-4-ylbutyl)- and its analogs.

Free Energy Perturbation (FEP) and Non-Equilibrium (NEQ) Thermodynamics for Binding Free Energy Prediction

Predicting the binding affinity between a ligand and its protein target is a cornerstone of rational drug design. Free Energy Perturbation (FEP) and Non-Equilibrium (NEQ) thermodynamics are advanced computational methods that provide accurate estimations of relative binding free energies (ΔΔG), offering valuable insights for optimizing drug candidates. mdpi.comchemrxiv.org These alchemical free energy calculations simulate an unphysical pathway to compute the free energy difference between two related states, such as the binding of two different ligands to the same protein. mpg.denih.gov

The FEP method relies on equilibrium molecular dynamics (MD) simulations to estimate the free energy difference. mdpi.com However, a significant challenge in FEP is the need for extensive and computationally expensive sampling to achieve convergence, especially when the two compared molecules have substantial structural differences. mdpi.comresearchgate.net

To address the sampling limitations of equilibrium methods, the non-equilibrium (NEQ) thermodynamics approach was developed. mdpi.comresearchgate.net In this method, fast alchemical transitions are performed to drive the system out of equilibrium. ucl.ac.uk By applying principles like Jarzynski's equality, the work values from these rapid transitions can be used to calculate the free energy difference. ucl.ac.uk NEQ has been shown to be comparable in accuracy to FEP while often being more time-efficient and better at handling sampling issues. mdpi.comresearchgate.net

A computational protocol based on NEQ thermodynamics has been successfully utilized to predict the relative binding free energy for a series of imidazole-4-N-acetamide derivatives, the class to which Acetamide, N-(4-imidazol-4-ylbutyl)- belongs. mdpi.com In a study targeting Cyclin-Dependent Kinases (CDKs), this approach demonstrated a high degree of correlation between the calculated relative binding energies and experimentally determined IC50 values. mdpi.com The workflow involved molecular docking, structural filtration, and QM-based clustering before the NEQ calculations were performed. mdpi.com

This methodology allows for the precise prediction of how small modifications to the parent scaffold affect binding affinity and selectivity against different but related targets. For instance, the study on imidazole-4-N-acetamide derivatives used NEQ to predict their binding to CDK2 and their selectivity against CDK1, -5, and -9. The results showed that the compounds were exceptionally sensitive to CDK2, with IC50 values in the submicromolar range. mdpi.com Such computational predictions are invaluable for prioritizing which novel compounds should be synthesized and tested in vitro, accelerating the discovery of potent and selective inhibitors. mdpi.comnih.gov

| Compound | Target | Experimental IC50 (μM) mdpi.com | Computational Approach | Key Finding |

| Imidazole-4-N-acetamide Derivative 1 | CDK2/cyclin E | 0.14 | NEQ Thermodynamics | High correlation between calculated binding energy and experimental potency. mdpi.com |

| Imidazole-4-N-acetamide Derivative 2 | CDK2/cyclin E | 0.07 | NEQ Thermodynamics | Demonstrated the highest inhibitory potency among the tested derivatives. mdpi.com |

| Imidazole-4-N-acetamide Derivative 3 | CDK2/cyclin E | 0.16 | NEQ Thermodynamics | Similar inhibitory profile to derivative 1. mdpi.com |

| Imidazole-4-N-acetamide Derivative 4 | CDK2/cyclin E | 0.11 | NEQ Thermodynamics | High sensitivity against the CDK2 target. mdpi.com |

This table summarizes the findings from a study using NEQ thermodynamics to evaluate the inhibitory potency of imidazole-4-N-acetamide derivatives, the class of compounds to which Acetamide, N-(4-imidazol-4-ylbutyl)- belongs.

Structure Activity Relationship Sar Studies and Rational Compound Design

Identification of Essential Pharmacophores and Key Structural Motifs

The biological activity of N-(4-imidazol-4-ylbutyl)-acetamide and its analogs is governed by a well-defined pharmacophore model, primarily established for H3R antagonists. This model consists of three key components:

A Basic Amine Group: The imidazole (B134444) ring serves as the essential basic amine. It is crucial for interacting with key acidic residues in the receptor binding pocket, such as Aspartic acid 114 (Asp114) in transmembrane helix 3 (TM3) and Glutamic acid 206 (Glu206) in TM5. nih.gov The protonatable nitrogen of the imidazole ring is a critical anchor point for ligand binding. nih.gov

A Flexible Linker: A flexible alkyl chain, typically 3 to 5 atoms in length, connects the basic imidazole moiety to a polar region. The butyl group in the parent compound represents a common and often optimal linker length. This chain allows the molecule to adopt the necessary conformation to bridge the distance between key interaction points within the receptor. nih.gov

A Polar Region/Central Core: The acetamide (B32628) group represents a polar moiety. In more complex analogs, this region often serves as a central scaffold from which other substituents can be explored. This part of the molecule interacts with other hydrogen-bonding sites within the receptor. acs.orgacs.org

Advanced pharmacophore models also identify distinct hydrophobic pockets that can be occupied by additional lipophilic substituents to enhance binding affinity. acs.orgacs.orgnih.gov

Impact of Specific Functional Group Substitutions on Biological Activity and Selectivity

Modifications to the core structure of Acetamide, N-(4-imidazol-4-ylbutyl)- have profound effects on its biological activity and selectivity, particularly against other histamine (B1213489) receptor subtypes (H1, H2, H4).

Imidazole Ring Substitutions: Replacing the imidazole ring with other heterocycles is a common strategy to improve properties like metabolic stability and avoid potential interactions with CYP450 enzymes. nih.gov However, any replacement must maintain a basic nitrogen capable of forming the crucial ionic interactions in the binding pocket. nih.gov

Amide Group Modifications: The acetamide moiety is part of a "polar" region that is a frequent target for modification.

Isosteric Replacement: Replacing the amide with other polar groups like isothioureas, carbamates, or ketones is a common strategy. For instance, the highly potent and selective H3R antagonist Ciproxifan features a cyclopropyl-ketone in this position. researchgate.net

Substitutions on the Acetyl Group: Adding substituents to the acetyl group can lead to interactions with nearby hydrophobic pockets, often increasing potency. For example, attaching lipophilic moieties like cyclohexyl groups can significantly enhance H3R affinity. acs.org

The following table summarizes the impact of key substitutions on H3R affinity for a series of imidazole-based antagonists.

| Compound/Modification | Key Structural Feature | hH3R Affinity (K_i or pA_2) | Selectivity Profile |

| Imetit | Isothiourea polar group | Potent H3 Agonist | High for H3 |

| Thioperamide | Imidazole, Piperidine-thiocarbonyl | pA2 = 8.23 | Potent H3 Antagonist |

| Clobenpropit | p-Chlorobenzyl on isothiourea | pA2 = 9.9 | High for H3, also H4 activity |

| Ciproxifan | Cyclopropyl-ketone polar group | Ki = 0.5-1.9 nM | >1000-fold selective over H1, H2 |

Influence of Linker Length, Flexibility, and Conformation on Target Engagement

The linker connecting the imidazole ring and the polar region plays a critical role in orienting the key pharmacophoric elements for optimal receptor engagement. nih.gov

Linker Length: Studies on homologous series of compounds have demonstrated that the length of the alkyl chain is a critical determinant of affinity. A linker of 3 to 4 atoms (e.g., propyl or butyl) is generally found to be optimal for H3R antagonists. nih.gov Chains that are too short or too long fail to position the terminal groups correctly, leading to a significant loss of potency. For example, in a series of isothiourea derivatives, elongating the spacer chain led to variations in affinity for both H3 and H4 receptors. nih.gov

Flexibility and Conformation: While a flexible linker allows the molecule to adopt its bioactive conformation, introducing conformational constraints can lock the molecule into a more favorable, higher-affinity orientation. Rigidifying the linker, for instance by incorporating it into a cyclobutyl or piperidine (B6355638) ring, has proven to be a successful strategy for increasing H3R affinity. researchgate.net This approach reduces the entropic penalty of binding. Studies on H1 receptor antagonists have similarly shown that constraining flexible linkers into tricyclic systems leads to a pronounced increase in residence time and affinity. acs.org

The table below illustrates the effect of linker modification on H3R affinity.

| Linker Type | Example Compound Class | Effect on H3R Affinity | Rationale |

| Flexible Propyl/Butyl Chain | Classical Imidazole Antagonists | Often Optimal | Provides necessary length and flexibility to bridge binding sites. |

| Elongated Chain (>5 atoms) | Clobenpropit Analogs | Generally Decreased | Suboptimal distance between pharmacophoric groups. nih.gov |

| Rigidified (e.g., Cyclobutoxy) | Constrained Phenyl Derivatives | Significantly Increased | Locks the molecule in a high-affinity conformation, reducing entropic penalty upon binding. researchgate.net |

Stereochemical Considerations and Their Biological Implications

The introduction of chiral centers into analogs of N-(4-imidazol-4-ylbutyl)-acetamide can lead to significant differences in biological activity between enantiomers. This stereoselectivity is a hallmark of specific ligand-receptor interactions.

For example, the prototypical H3R agonist (R)-α-methylhistamine is significantly more potent and selective than its (S)-enantiomer, demonstrating that the H3 receptor binding pocket is stereosensitive. researchgate.net Similarly, for antagonists, a chiral center can be introduced in the linker or in substituents. In the development of the antagonist Enerisant, the (R)-2-methylpyrrolidinyl moiety was found to be a key component for its high affinity and potency. nih.gov This indicates that one enantiomer fits more precisely into the binding site, allowing for more favorable interactions and higher affinity compared to its mirror image.

Principles for Rational Design toward Enhanced Potency, Selectivity, or Specific Research Applications

The extensive SAR data for this class of compounds has led to several guiding principles for the rational design of new molecules with improved properties. cresset-group.com

Scaffold Hopping and Bioisosteric Replacement: To improve pharmacokinetic properties and avoid issues like CYP450 inhibition associated with the imidazole ring, designers often replace it with other basic heterocycles (e.g., pyrazoles, piperidines) in a strategy known as scaffold hopping. nih.govcresset-group.com Similarly, the central amide/polar group can be replaced with other bioisosteres to fine-tune activity and properties.

Exploitation of Hydrophobic Pockets: The H3R binding site contains hydrophobic subpockets. acs.orgnih.gov Introducing lipophilic groups at specific positions on the scaffold (e.g., on the linker or attached to the central polar region) can lead to additional favorable interactions, thereby dramatically increasing potency.

Linker Rigidification: As discussed, constraining the flexible alkyl linker into a cyclic system is a reliable strategy to pre-organize the pharmacophore into a bioactive conformation, which often enhances binding affinity. researchgate.net

Multi-target Ligand Design: Based on the SAR, it is possible to design single molecules that interact with multiple targets. For example, by carefully modifying the core structure, dual-acting ligands with affinity for both H3 and H1 receptors or H3 and H4 receptors have been developed for potential use in complex conditions like allergic rhinitis. nih.govfrontiersin.org

Optimization of Physicochemical Properties: Rational design efforts also focus on tuning properties like lipophilicity and polar surface area to ensure desirable characteristics such as brain penetrance for CNS targets or oral bioavailability. researchgate.netnih.gov

Potential Research Applications and Future Directions Non Clinical

Development as Biochemical Probes and Molecular Tools for Biological Pathway Interrogation

The structure of Acetamide (B32628), N-(4-imidazol-4-ylbutyl)- is well-suited for development into biochemical probes to investigate cellular processes. The imidazole (B134444) ring, being a key component of natural biological molecules like histidine and purine, can facilitate interactions with a variety of biological targets. nih.gov By modifying the compound, for instance, through the attachment of radioactive isotopes or fluorescent tags, it could be transformed into a tool for visualizing and studying specific tissues or cellular components. nih.gov

Derivatives of imidazole have been shown to interact with a range of enzymes and receptors, suggesting that Acetamide, N-(4-imidazol-4-ylbutyl)- could be developed into a selective ligand for studying specific biological pathways. nih.gov The acetamide group offers a site for chemical modification without significantly altering the core imidazole structure, allowing for the fine-tuning of binding affinity and selectivity.

Exploration in Materials Science Applications (if applicable to this compound class)

While specific research on Acetamide, N-(4-imidazol-4-ylbutyl)- in materials science is not currently available, the fundamental properties of its constituent parts suggest theoretical applications. Imidazole-based compounds are known to coordinate with metal ions, opening the possibility for the development of novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, catalysis, or as sensors.

Furthermore, the hydrogen bonding capabilities of both the imidazole and acetamide groups could be exploited in the design of self-assembling materials and supramolecular structures. The ability to form ordered, non-covalent networks is a key principle in the development of "smart" materials that can respond to external stimuli.

Research into Agrochemistry Applications (if relevant to the compound class)

The imidazole scaffold is present in some commercial fungicides. This suggests that Acetamide, N-(4-imidazol-4-ylbutyl)- and its derivatives could be investigated for potential applications in agrochemistry. Research into related imidazole-containing compounds has demonstrated antifungal and antibacterial activity against various plant pathogens. scialert.netscispace.com

Future research could involve screening Acetamide, N-(4-imidazol-4-ylbutyl)- and a library of its derivatives against a panel of common agricultural pests and pathogens. Mechanistic studies would be crucial to understand how these compounds exert their effects and to optimize their structure for enhanced potency and selectivity, while minimizing environmental impact.

Unexplored Biological Targets and Mechanistic Hypotheses for Future Investigation

The broad spectrum of biological activities reported for imidazole derivatives suggests that many potential biological targets for Acetamide, N-(4-imidazol-4-ylbutyl)- remain unexplored. researchgate.netscialert.net Given the known activities of similar compounds, several mechanistic hypotheses can be proposed for future investigation:

Enzyme Inhibition: Imidazole-containing compounds have been shown to inhibit various enzymes. nih.gov Acetamide, N-(4-imidazol-4-ylbutyl)- could be investigated as an inhibitor of kinases, proteases, or other enzyme classes involved in disease-relevant signaling pathways.

Receptor Modulation: The imidazole ring is a bioisostere for other cyclic structures found in receptor ligands. This compound could be tested for its ability to modulate the activity of G-protein coupled receptors (GPCRs) or ion channels.

Disruption of Protein-Protein Interactions: The flexible butyl linker and the interactive imidazole and acetamide groups could allow the molecule to insert into pockets at the interface of protein-protein interactions, disrupting cellular signaling cascades.

The following table summarizes the reported biological activities of various imidazole-containing acetamide derivatives, highlighting potential areas for investigation for Acetamide, N-(4-imidazol-4-ylbutyl)-.

| Compound Class | Biological Activity | Potential Research Target |

| Thiazolyl Acetamide Derivatives | Antibacterial, Antifungal | Bacterial and Fungal Cell Wall Synthesis |

| Benzimidazole Acetamide Derivatives | Antibacterial, Anticancer | DNA Gyrase, Topoisomerase |

| Pyrimido[1,6-a]benzimidazole Derivatives | Anti-inflammatory, Analgesic | Cyclooxygenase (COX) Enzymes |

| Imidazolidinone Derivatives | Antimalarial, Anticancer | Parasitic and Cancer Cell Metabolism |

This table is illustrative and based on activities of related compound classes, not direct studies of Acetamide, N-(4-imidazol-4-ylbutyl)-.

Investigation of Synergistic Effects in Multi-Component Research Systems

Future research could explore the synergistic effects of Acetamide, N-(4-imidazol-4-ylbutyl)- when used in combination with other research compounds. In the context of investigating cellular pathways, combining this compound with known inhibitors or activators of other targets could reveal complex biological networks and feedback loops.

For example, if Acetamide, N-(4-imidazol-4-ylbutyl)- is found to have modest inhibitory activity against a particular enzyme, its effect could be potentiated when used alongside a compound that targets a downstream component of the same pathway. Such studies are invaluable for understanding the robustness and interconnectivity of cellular signaling.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.